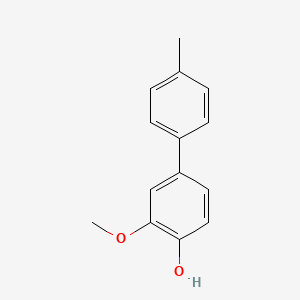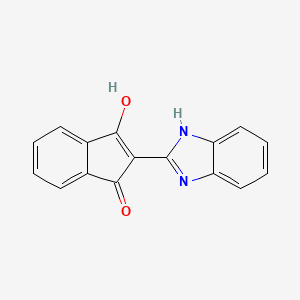
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione
Vue d'ensemble
Description
“2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzimidazole group and the indan-1,3-dione group. These groups contain multiple ring structures, which can lead to a variety of possible isomers .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the benzimidazole and indan-1,3-dione groups. These groups can participate in a variety of chemical reactions, including those involving nucleophilic substitution and electrophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could potentially increase the compound’s stability and solubility in certain solvents .
Applications De Recherche Scientifique
Leishmanicidal and Cytotoxic Activities
- Leishmanicidal and Cytotoxic Properties: Research on indan-1,3-dione derivatives, including 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione, has shown promising leishmanicidal and cytotoxic activities. These compounds have been evaluated against leukemia cell lines and Leishmania amazonensis, with certain derivatives demonstrating significant inhibitory activities (A. P. M. de Souza et al., 2021).
Synthesis and Catalysis
- Catalytic Synthesis: Potassium 2-oxoimidazolidine-1,3-diide has been used as a catalyst for synthesizing indan-1,3-dione derivatives through reactions with indoles and aldehydes, demonstrating the compound's utility in organic synthesis (F. Bahrami & M. Nikpassand, 2018).
Molecular Structure and Vibrational Study
- Structural and Vibrational Analysis: The molecular structure and vibrational properties of 1H-indene-1,3(2H)-dione, a derivative of 2,3-Dihydro-1H-indene, have been analyzed using density functional theory, revealing insights into the reactivity and polarity of these molecules (O. Prasad et al., 2010).
Optical Non-linearity in Molecular Glasses
- Optical Non-Linearity: Arylmethylene-1,3-indandione based molecular glasses have been synthesized, showcasing significant third-order non-linear optical properties. These properties are crucial for applications in non-linear optics and photonics (G. Seniutinas et al., 2012).
Antineoplastic and Anti-inflammatory Potential
- Pharmacological Evaluation: Derivatives of this compound have been evaluated for their potential anti-inflammatory and antineoplastic activities. Such evaluations highlight the potential medicinal applications of these compounds (S. Robert-Piessard et al., 1998).
Spiro Compound Synthesis
- Synthesis of Spiro Compounds: Novel spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] have been synthesized using a three-component reaction involving indan-1,3-dione. This synthesis method demonstrates the compound's versatility in creating complex molecular structures (Xiao-hua Wang & Chaoguo Yan, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-14-9-5-1-2-6-10(9)15(20)13(14)16-17-11-7-3-4-8-12(11)18-16/h1-8,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJISBMOFNDKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419593 | |
| Record name | 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63786-62-9 | |
| Record name | NSC366216 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-DIHYDRO-BENZOIMIDAZOL-2-YLIDENE)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


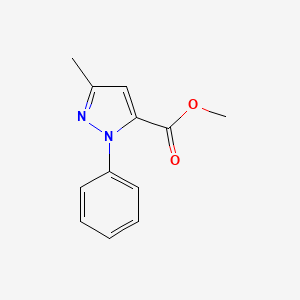
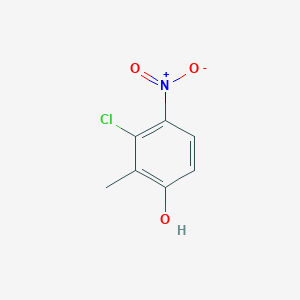


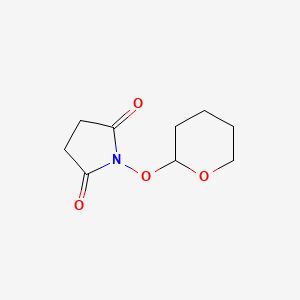



![6-methyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B3060614.png)

![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)
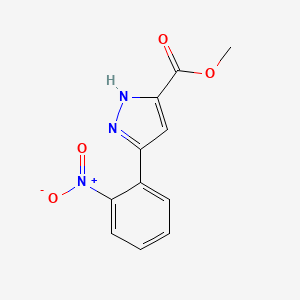
![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)
